molecular formula C10H16N2O2 B14605353 N,N'-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) CAS No. 60134-80-7

N,N'-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide)

Katalognummer: B14605353
CAS-Nummer: 60134-80-7
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: MOQMRGBGUDWXKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) is an organic compound characterized by its unique structure, which includes two N-methylprop-2-enamide groups connected by an ethane-1,2-diyl linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) typically involves the reaction of ethane-1,2-diamine with N-methylprop-2-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) has several applications in scientific research:

Wirkmechanismus

The mechanism by which N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) is unique due to its specific combination of functional groups and the ethane-1,2-diyl linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

60134-80-7

Molekularformel

C10H16N2O2

Molekulargewicht

196.25 g/mol

IUPAC-Name

N-methyl-N-[2-[methyl(prop-2-enoyl)amino]ethyl]prop-2-enamide

InChI

InChI=1S/C10H16N2O2/c1-5-9(13)11(3)7-8-12(4)10(14)6-2/h5-6H,1-2,7-8H2,3-4H3

InChI-Schlüssel

MOQMRGBGUDWXKU-UHFFFAOYSA-N

Kanonische SMILES

CN(CCN(C)C(=O)C=C)C(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.